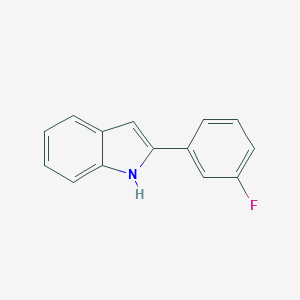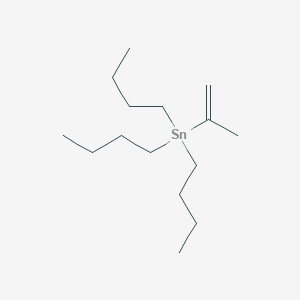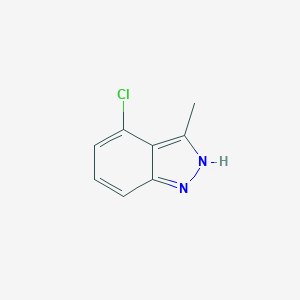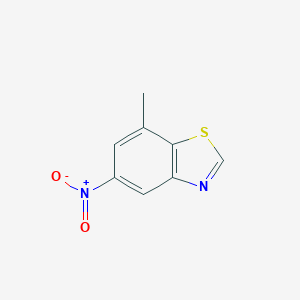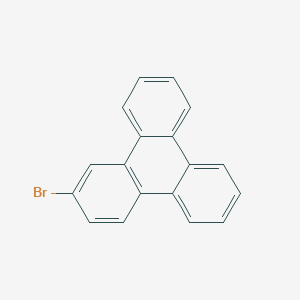
2-Bromotriphenylen
Übersicht
Beschreibung
2-Bromotriphenylene is an organic compound with the molecular formula C18H11Br and a molecular weight of 307.18 g/mol . It is a derivative of triphenylene, where a bromine atom is substituted at the second position of the triphenylene ring system. This compound appears as a white to off-white powder and is known for its applications in organic electronics and materials science .
Wissenschaftliche Forschungsanwendungen
2-Bromotriphenylene has a wide range of applications in scientific research:
Organic Electronics: It is used as an intermediate in the synthesis of hole transport layer materials and host materials for organic light-emitting diodes (OLEDs).
Fluorescent Probes: It can be embedded as a fluorescent probe for sensors and biomedical applications due to its electron-rich and planar structure.
Material Science: It serves as a building block for the synthesis of organic photovoltaic materials and other advanced materials.
Safety and Hazards
Zukünftige Richtungen
2-Bromotriphenylene is an OLED intermediate used for the synthesis of hole transport layer (HTL) materials or host materials . Its electron-rich and planar structure make it valuable in electroluminescence devices . It can also be used as an intermediate to be embedded as a fluorescent probe for sensors and biomedical applications . This suggests potential future directions in the fields of organic electronics and biomedical research.
Wirkmechanismus
Target of Action
2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene , is primarily used as an intermediate in the synthesis of hole transport layer (HTL) materials or host materials in OLED devices . These materials are crucial for the efficient operation of OLED devices, serving as the primary targets of 2-Bromotriphenylene.
Mode of Action
2-Bromotriphenylene is electron-rich and has a planar structure, which allows it to interact effectively with its targets . It can be embedded as a fluorescent probe for sensors and biomedical applications . The electron-rich nature of 2-Bromotriphenylene allows it to donate electrons, facilitating the transport of holes (positive charges) in OLED devices .
Biochemical Pathways
Its role as an intermediate in the synthesis of htl materials suggests that it may influence the electron transport pathways in oled devices .
Result of Action
In OLED devices, the action of 2-Bromotriphenylene results in the efficient transport of holes, contributing to the overall performance of the device . When used as a fluorescent probe, it can help detect changes in the environment, providing valuable information for sensors and biomedical applications .
Action Environment
The action, efficacy, and stability of 2-Bromotriphenylene can be influenced by various environmental factors. For instance, in OLED devices, factors such as temperature, humidity, and the presence of other materials can affect its performance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromotriphenylene can be synthesized through the bromination of triphenylene. One common method involves the use of bromine in dichloromethane under an inert atmosphere at room temperature. The reaction typically proceeds for 12 hours, followed by purification through silica gel column chromatography . Another method involves the use of N-bromosuccinimide and iron(III) chloride hexahydrate in tetrachloromethane under reflux conditions for 7 hours .
Industrial Production Methods: Industrial production of 2-Bromotriphenylene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromotriphenylene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules .
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Utilizes palladium catalysts and boronic acids under basic conditions.
Heck Reaction: Involves palladium catalysts and alkenes under basic conditions.
Major Products: The major products formed from these reactions are often more complex aromatic compounds, which can be used in the synthesis of organic electronic materials and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
- 2-Chlorotriphenylene
- 2-Iodotriphenylene
- 2-Fluorotriphenylene
Comparison: 2-Bromotriphenylene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, 2-Bromotriphenylene offers a moderate reactivity that is advantageous for various synthetic applications. The bromine atom’s size and electron-withdrawing properties make it suitable for specific reactions that require controlled reactivity .
Eigenschaften
IUPAC Name |
2-bromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDOYYDMCZUHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593308 | |
| Record name | 2-Bromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19111-87-6 | |
| Record name | 2-Bromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the transient absorption properties of 2-bromotriphenylene?
A1: The research paper investigates the transient absorption spectra of various aromatic and heterocyclic molecules, including 2-bromotriphenylene, at low temperatures (113 K) after excitation with intense, short light pulses. [] The key finding is that 2-bromotriphenylene, along with the other studied molecules, exhibits transient absorption bands in the red region of the electromagnetic spectrum (between 5,000 and 8,800 Å). [] This suggests that 2-bromotriphenylene undergoes photoinduced electronic transitions that result in the transient population of excited states with absorption characteristics in the red region. This information is valuable for understanding the photochemical and photophysical properties of 2-bromotriphenylene, which could be relevant for applications such as photocatalysis or optoelectronics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

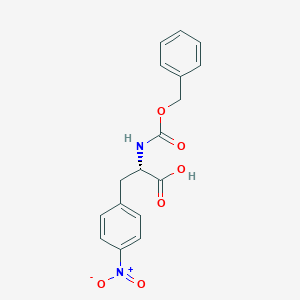
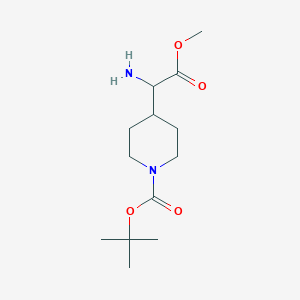
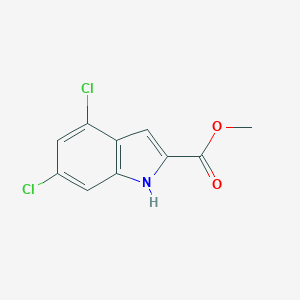
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B175757.png)
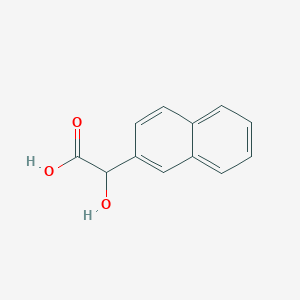
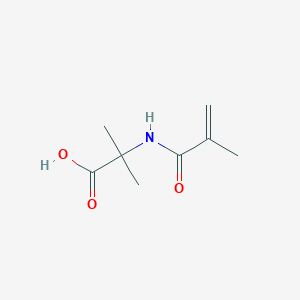
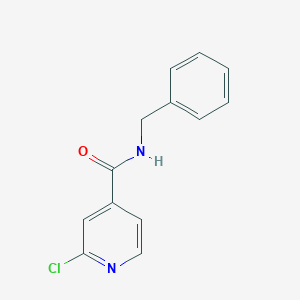
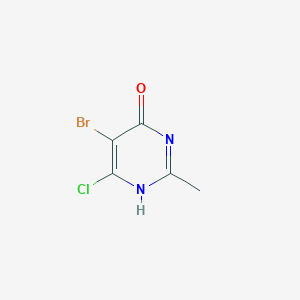
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
